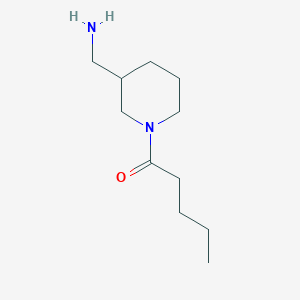

1-(3-(Aminometil)piperidin-1-il)pentan-1-ona

Descripción general

Descripción

“1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one” is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is a derivative of piperidine .

Synthesis Analysis

Piperidine derivatives, such as “1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one”, are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one” includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación

Diseño y Síntesis de Fármacos

Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Sus derivados están presentes en más de veinte clases de productos farmacéuticos . El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna .

Agentes Anticancerígenos

Los derivados de piperidina se utilizan en varios agentes anticancerígenos . Han mostrado potencial en la terapia contra el cáncer, uno de los mayores problemas de salud en todo el mundo .

Terapia para la Enfermedad de Alzheimer

Los fármacos para la terapia de la enfermedad de Alzheimer a menudo contienen derivados de piperidina . Juegan un papel importante en el desarrollo de tratamientos para esta enfermedad neurodegenerativa .

Antibióticos

Los derivados de piperidina también se utilizan en la formulación de ciertos antibióticos . Contribuyen a la lucha contra las infecciones bacterianas .

Analgésicos

Los analgésicos, o calmantes del dolor, a menudo contienen derivados de piperidina . Se utilizan para aliviar diferentes tipos de dolor .

Antipsicóticos

Los derivados de piperidina se utilizan en el desarrollo de antipsicóticos . Estos medicamentos se utilizan para controlar la psicosis, incluyendo delirios, alucinaciones, paranoia y pensamientos desordenados .

Antioxidantes

Ciertos antioxidantes también contienen derivados de piperidina . Ayudan a proteger las células del cuerpo del daño causado por los radicales libres .

Fármacos Antiparasitarios

Los derivados de piperidina como la febrifugina y su análogo sintético halofuginona se utilizan eficazmente como fármacos antiparasitarios . Ayudan en el tratamiento de infecciones parasitarias .

En conclusión, “1-(3-(Aminometil)piperidin-1-il)pentan-1-ona” y sus derivados relacionados de piperidina tienen una amplia gama de aplicaciones en la investigación científica, particularmente en el campo de la farmacología. Juegan un papel importante en la industria farmacéutica, contribuyendo al desarrollo de tratamientos para una variedad de condiciones de salud .

Direcciones Futuras

Piperidine derivatives, such as “1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry.

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Mode of Action

It has been suggested that piperidine derivatives can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Piperidine derivatives have been found to be involved in a wide range of biological activities .

Result of Action

It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities .

Análisis Bioquímico

Biochemical Properties

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to interact with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. These interactions result in the inhibition of the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. Additionally, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one has been observed to interact with cytochrome P450 enzymes, which are involved in its metabolism .

Molecular Mechanism

At the molecular level, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one exerts its effects through several mechanisms. It binds to monoamine transporters, inhibiting their function and preventing the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition results in increased neurotransmitter levels in the synaptic cleft, enhancing their signaling effects. Additionally, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one can modulate the activity of cytochrome P450 enzymes, affecting its own metabolism and the metabolism of other compounds .

Metabolic Pathways

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the compound’s overall effects on the body . Additionally, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one can affect the metabolism of other compounds by modulating the activity of cytochrome P450 enzymes .

Propiedades

IUPAC Name |

1-[3-(aminomethyl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-3-6-11(14)13-7-4-5-10(8-12)9-13/h10H,2-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVPTAUMKOPSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

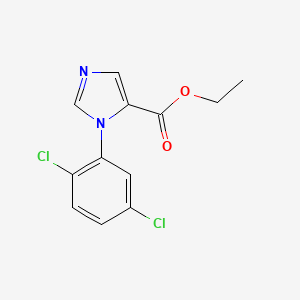

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Allyl-N-[2-(3-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1464785.png)

![N-Methyl-1-[3-(3-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B1464795.png)